![molecular formula C11H24Cl2N2 B1451141 N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1185301-72-7](/img/structure/B1451141.png)

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Descripción general

Descripción

Synthesis Analysis

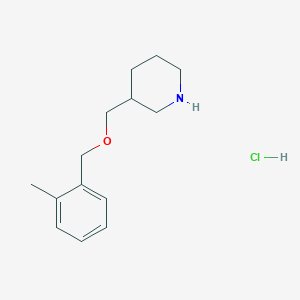

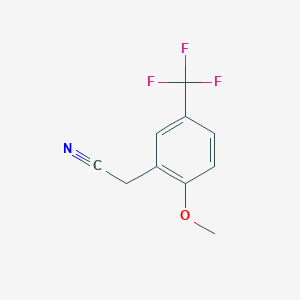

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride”, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Aplicaciones Científicas De Investigación

Novel Azabicyclic Amines and Drug Discovery

A study by Walker et al. (2008) focused on the design and preparation of novel azabicyclic amines, including derivatives related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. These compounds were evaluated for their activity in α7 nicotinic acetylcholine receptor assays, which are relevant in the context of treating cognitive deficits in schizophrenia. Significant α7 nAChR activity was observed, highlighting the potential of these compounds in drug discovery for neurological conditions (Walker et al., 2008).

Conformational Study of Azabicyclo Compounds

Berger (1978) investigated the conformational dependence of 15N13C spin-spin coupling constants in various azabicyclo compounds, including structures related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. This research provides insights into the molecular conformation of these compounds, which is crucial for understanding their interaction with biological targets (Berger, 1978).

Synthesis of Scopine Derivatives

In a study by Vlasova et al. (2006), the synthesis of scopine containing β amino acid derivatives was developed, utilizing compounds structurally related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. These compounds were explored for their potential as physiologically active compounds, demonstrating the versatility of azabicyclo compounds in synthesizing bioactive molecules (Vlasova et al., 2006).

Nonpeptide Antagonist of Substance P Receptor

Research by Snider et al. (1991) on CP-96,345, a compound structurally similar to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine, revealed its role as a potent nonpeptide antagonist of the substance P (NK1) receptor. This indicates the potential use of related azabicyclo compounds in developing treatments for conditions involving substance P, such as certain neurological disorders (Snider et al., 1991).

Derivatization Methods in Analytical Chemistry

Duriche et al. (1999) utilized 3-Azabicyclo[3.3.0]octane, a compound with similarities to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine, in a novel derivatization method for the determination of amines in alkaline medium. This highlights the application of azabicyclo compounds in analytical chemistry for the quantification of specific functional groups (Duriche et al., 1999).

Propiedades

IUPAC Name |

N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9;;/h9-12H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKAZPZTWQEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CC2CCC(C1)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)